

# Spectroscopic Profile of 7-Hydroxy-2,4-dimethylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 7-Hydroxy-2,4-dimethylquinoline

Cat. No.: B3056564

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Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for **7-Hydroxy-2,4-dimethylquinoline**. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar analogs to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for obtaining such data are also presented.

## Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **7-Hydroxy-2,4-dimethylquinoline**. These predictions are derived from the known spectral properties of 2,4-dimethylquinoline and various hydroxyquinolines. The influence of the hydroxyl group at the 7-position and the methyl groups at the 2- and 4-positions are considered in these estimations.

### Table 1: Predicted $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~2.5	s	-	C4-CH <sub>3</sub>
~2.6	s	-	C2-CH <sub>3</sub>
~6.9	s	-	H3
~7.0	dd	~8.5, 2.5	H6
~7.2	d	~2.5	H8
~7.8	d	~8.5	H5
~9.5	br s	-	7-OH

Solvent: DMSO-d<sub>6</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~18.5	C4-CH <sub>3</sub>
~24.0	C2-CH <sub>3</sub>
~105	C8
~115	C6
~120	C4a
~122	C3
~125	C5
~145	C8a
~148	C4
~158	C2
~160	C7

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted IR Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad	O-H stretch
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1620-1600	Strong	C=N stretch (quinoline ring)
1580-1450	Strong	Aromatic C=C stretch
1250-1200	Strong	C-O stretch (phenol)

Sample Preparation: KBr pellet

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
173	100	[M] <sup>+</sup>
158	40	[M-CH <sub>3</sub> ] <sup>+</sup>
145	60	[M-CO] <sup>+</sup>
130	30	[M-CO-CH <sub>3</sub> ] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

The following sections detail the methodologies for the synthesis of **7-Hydroxy-2,4-dimethylquinoline** and its subsequent spectroscopic analysis.

### Synthesis of 7-Hydroxy-2,4-dimethylquinoline

A plausible synthetic route to **7-Hydroxy-2,4-dimethylquinoline** is the Combes quinoline synthesis.

## Materials:

- 3-Aminophenol
- Pentane-2,4-dione (acetylacetone)
- Concentrated Sulfuric Acid
- Sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

## Procedure:

- In a round-bottom flask, dissolve 3-aminophenol in a minimal amount of ethanol.
- Add an equimolar amount of pentane-2,4-dione to the solution.
- Slowly add concentrated sulfuric acid dropwise to the mixture while cooling in an ice bath.
- After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.
- Cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.
- Extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

- Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

## Spectroscopic Analysis

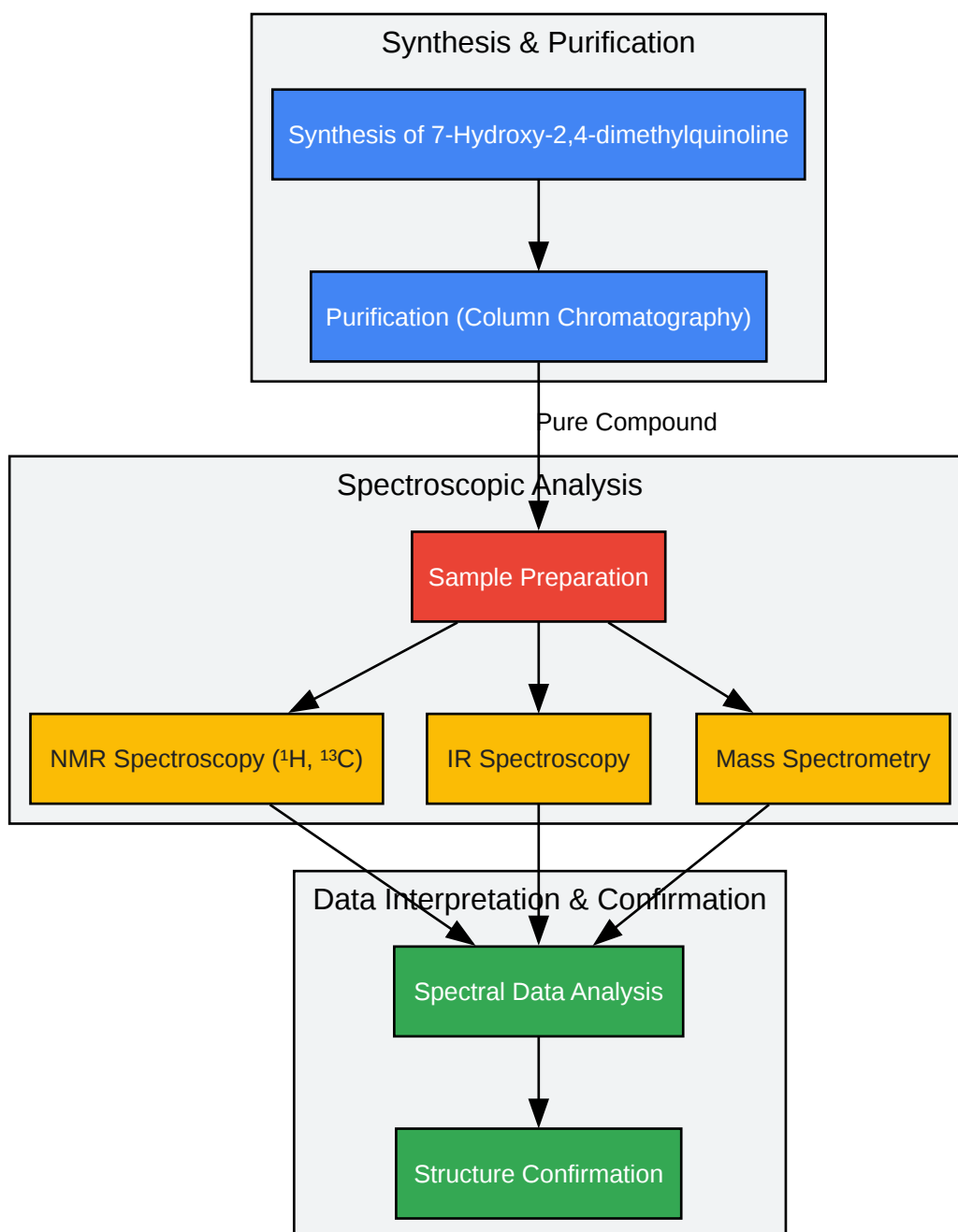
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO- $\text{d}_6$ , to avoid proton signals from the solvent. Tetramethylsilane (TMS) would be used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting mass-to-charge ratios ( $m/z$ ) of the fragments would be recorded.

## Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **7-Hydroxy-2,4-dimethylquinoline**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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